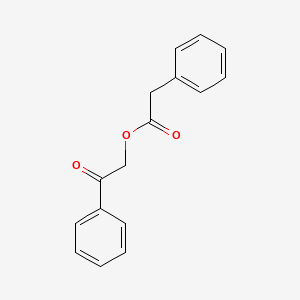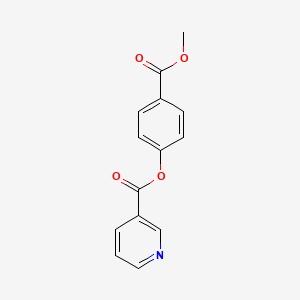
4-chloro-N-(2-cyclopropylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-cyclopropylphenyl)benzamide, also known as CCPB, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CCPB belongs to the class of benzamide derivatives, which have been shown to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2-cyclopropylphenyl)benzamide is not fully understood. However, studies have suggested that 4-chloro-N-(2-cyclopropylphenyl)benzamide may exert its biological effects by modulating the activity of various enzymes and proteins involved in cell signaling pathways. For example, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to induce apoptosis by activating the caspase cascade. 4-chloro-N-(2-cyclopropylphenyl)benzamide has also been shown to inhibit the replication of the hepatitis C virus by interfering with the viral RNA polymerase. Additionally, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-N-(2-cyclopropylphenyl)benzamide is its high purity, which makes it suitable for use in various biological assays. Additionally, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to exhibit potent biological activity at relatively low concentrations. However, one limitation of 4-chloro-N-(2-cyclopropylphenyl)benzamide is its limited solubility in aqueous solutions, which could make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(2-cyclopropylphenyl)benzamide. One area of interest is the development of 4-chloro-N-(2-cyclopropylphenyl)benzamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-(2-cyclopropylphenyl)benzamide and its potential as a therapeutic agent for various diseases. Finally, more research is needed to explore the safety and toxicity of 4-chloro-N-(2-cyclopropylphenyl)benzamide in vivo.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2-cyclopropylphenyl)benzamide involves the reaction of 4-chloro-N-(2-cyclopropylphenyl)benzoyl chloride with ammonia in the presence of a catalyst. This method has been reported in the literature and has been shown to yield high purity 4-chloro-N-(2-cyclopropylphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-cyclopropylphenyl)benzamide has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 4-chloro-N-(2-cyclopropylphenyl)benzamide has also been shown to have antiviral activity against the hepatitis C virus and the influenza virus. Additionally, 4-chloro-N-(2-cyclopropylphenyl)benzamide has been studied for its anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
4-chloro-N-(2-cyclopropylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-13-9-7-12(8-10-13)16(19)18-15-4-2-1-3-14(15)11-5-6-11/h1-4,7-11H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFRABMEZIHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-cyclopropylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)

![N-cycloheptyl-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5705140.png)
![1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5705160.png)

![2-ethyl-3-(4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5705183.png)


![N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5705215.png)
![N-[3-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5705218.png)
![ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5705220.png)
